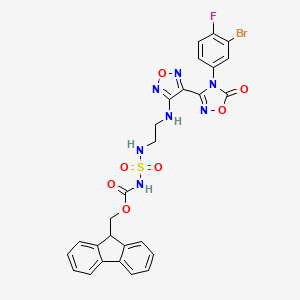
2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is an intriguing organic compound known for its complex structure and significant potential across various fields of research. This compound features a trifluoromethyl group and a naphthyridine core, making it of particular interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the formation of the naphthyridine ring system followed by functionalization with the trifluoromethylphenyl propanoyl group.
Industrial Production Methods
In industrial settings, the production of this compound requires high-efficiency synthesis protocols that maximize yield while minimizing side reactions and waste. Catalysts and optimized reaction conditions play a crucial role in scaling up the synthesis from the laboratory to an industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions including:
Oxidation: : Transforming the carbonyl group to different oxidation states.
Reduction: : Converting the oxo group to a hydroxyl group.
Substitution: : Particularly electrophilic aromatic substitution due to the presence of the trifluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
Major products from these reactions often include derivatives with altered functional groups that can provide insights into the reactivity and stability of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is explored for its potential as a building block in the synthesis of more complex molecules.
Biology
Medicine
Medicinal chemistry focuses on this compound for its potential therapeutic effects, particularly in designing drugs for diseases where modulation of specific molecular pathways is crucial.
Industry
In industry, this compound finds applications in the development of advanced materials due to its unique chemical properties, such as stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity and specificity towards enzymes and receptors, influencing biological pathways and resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinic acid
4-Trifluoromethylcinnamic acid
3-(Trifluoromethyl)benzoyl chloride
Unique Properties
Compared to similar compounds, 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile stands out due to its multi-functional groups and naphthyridine core, which provide a unique combination of chemical stability and reactivity.
This detailed overview should give you a comprehensive understanding of this complex and fascinating compound. Want to delve deeper into any specific aspect?
Properties
IUPAC Name |
2-oxo-6-[3-[4-(trifluoromethyl)phenyl]propanoyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)15-4-1-12(2-5-15)3-6-17(26)25-8-7-16-14(11-25)9-13(10-23)18(27)24-16/h1-2,4-5,9H,3,6-8,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIERZOUSFUDVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)


![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)


![4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)


![1-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2967783.png)
![(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE](/img/structure/B2967784.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)
![N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE](/img/structure/B2967786.png)
